![molecular formula C24H31ClO2 B1396496 3,3',5-Tri-tert-butyl-5'-chloro-[1,1'-bi(cyclohexylidene)]-2,2',5,5'-Tetraene-4,4'-dione CAS No. 42933-96-0](/img/structure/B1396496.png)
3,3',5-Tri-tert-butyl-5'-chloro-[1,1'-bi(cyclohexylidene)]-2,2',5,5'-Tetraene-4,4'-dione
Overview
Description
The compound appears to be a dione, which means it contains two carbonyl (C=O) groups. It also has several tert-butyl groups attached, which are bulky and can affect the compound’s reactivity and properties. The presence of a chlorine atom indicates that it might be involved in some kind of halogenation reaction.
Synthesis Analysis
Without specific information on the compound, it’s hard to provide a detailed synthesis analysis. However, compounds with similar structures are often synthesized through condensation reactions or through the use of strong oxidizing agents.Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the cyclohexylidene rings and the bulky tert-butyl groups. These groups can cause steric hindrance, affecting the compound’s reactivity.Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed analysis of the compound’s reactivity. However, the carbonyl groups are often reactive sites in a molecule, and can undergo a variety of reactions such as nucleophilic addition or redox reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups all play a role in determining properties like solubility, melting point, boiling point, etc.Scientific Research Applications
Applications in Macrocyclic and Supramolecular Structures
The compound 3,3',5-Tri-tert-butyl-5'-chloro-[1,1'-bi(cyclohexylidene)]-2,2',5,5'-Tetraene-4,4'-dione demonstrates intriguing chemical properties and reactivity, primarily in the formation of macrocyclic and supramolecular structures. Kilway et al. (2004) explored the oxygenation of a polycyclic thiophene derivative, which upon heating transformed into a complex macrocyclic anhydride. This transformation showcased the potential of specific organic compounds to undergo structural rearrangements, leading to the formation of large and complex cyclic structures (Kilway et al., 2004).
Trilleras et al. (2008) observed distinct hydrogen-bonded structures in molecules related to the compound . The study highlighted the impact of minor changes in molecular substituents on the hydrogen-bonded supramolecular assemblies, indicating the compound's potential involvement in hydrogen bonding and its significance in the formation of organized structures (Trilleras et al., 2008).
Involvement in Organometallic and Organosilicon Chemistry
Tsutsui et al. (2005) described the synthesis and reactions of a lattice-framework disilene, showcasing the compound's potential involvement in the creation of unique organosilicon structures. The study emphasized the dynamic behavior of such compounds in solution and their reactivity with different reagents, reflecting the compound's versatility in organosilicon chemistry (Tsutsui et al., 2005).
Low et al. (2002) provided insights into the crystal structures of certain diketones, closely related to the compound . The study highlighted the importance of weak hydrogen bonding in forming supramolecular structures, indicating the compound's relevance in the field of crystal engineering and design of new materials (Low et al., 2002).
Safety And Hazards
As with any chemical compound, handling “3,3’,5-Tri-tert-butyl-5’-chloro-[1,1’-bi(cyclohexylidene)]-2,2’,5,5’-Tetraene-4,4’-dione” would require proper safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices.
Future Directions
The future research directions would depend on the current applications of the compound. Potential areas could include exploring its reactivity, finding new synthetic routes, or investigating its potential uses in fields like materials science or medicinal chemistry.
Please note that this is a general analysis based on the structure and functional groups present in the compound. For a more detailed and accurate analysis, more specific information or studies on the compound would be needed.
properties
IUPAC Name |
2,6-ditert-butyl-4-(3-tert-butyl-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClO2/c1-22(2,3)16-10-14(11-17(20(16)26)23(4,5)6)15-12-18(24(7,8)9)21(27)19(25)13-15/h10-13H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAWLOMDHNZVPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C=C(C(=O)C(=C2)Cl)C(C)(C)C)C=C(C1=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712349 | |
| Record name | 3,3',5-Tri-tert-butyl-5'-chloro[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',5-Tri-tert-butyl-5'-chloro-[1,1'-bi(cyclohexylidene)]-2,2',5,5'-Tetraene-4,4'-dione | |
CAS RN |
42933-96-0 | |
| Record name | 3,3',5-Tri-tert-butyl-5'-chloro[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



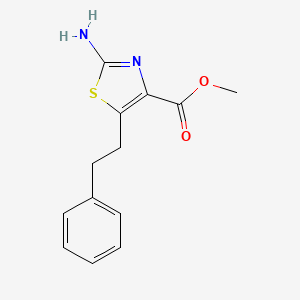
![4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1396415.png)
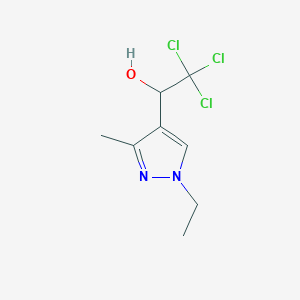
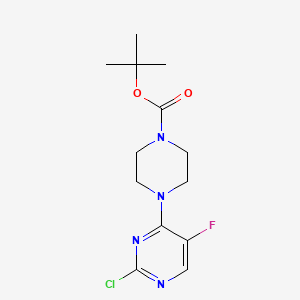
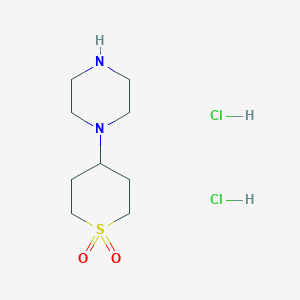
![[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]-amine hydrochloride](/img/structure/B1396424.png)
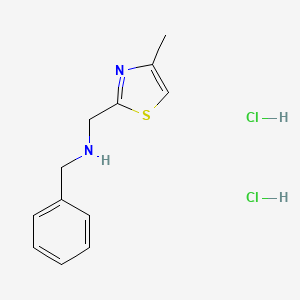
![tert-Butyl {2-[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]ethyl}carbamate](/img/structure/B1396426.png)
![2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1396427.png)
![[1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1396428.png)
![[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride](/img/structure/B1396429.png)
![3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B1396430.png)
![N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine;propan-2-ol;dihydrochloride](/img/structure/B1396433.png)
![N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride](/img/structure/B1396436.png)